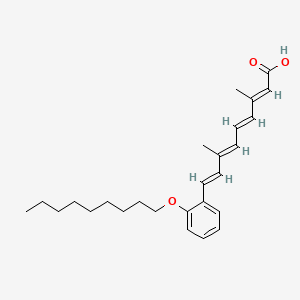![molecular formula C22H24N2O6S B1238498 [2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-2-propenoic acid [2-oxo-2-[4-(1-pyrrolidinylsulfonyl)anilino]ethyl] ester is a hydroxycinnamic acid.
Applications De Recherche Scientifique
Biodegradation and Fate in Soil and Groundwater
The compound has been studied for its biodegradation properties, especially in relation to soil and groundwater environments. Microorganisms capable of degrading similar complex organic compounds aerobically as a carbon and energy source have been identified. The presence of such compounds can impact the microbial degradation of other environmental contaminants, suggesting a role in bioremediation strategies (Thornton et al., 2020).
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological properties of drugs. Similar compounds with pyrrolidin-2-one pharmacophore have been explored for their potential to facilitate memory processes and attenuate cognitive function impairments. This review emphasizes the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, highlighting the importance of stereochemistry in drug design and efficacy (Veinberg et al., 2015).
Genotoxicity Research
While not directly related to the compound , studies on the genotoxicity of similar complex organic molecules provide insights into the potential genetic impact of such compounds. These insights are crucial for understanding the broader implications of using and synthesizing complex organic compounds like the one (Shibuya & Morimoto, 1993).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, which are structurally similar to the compound , are extensively used in medicinal chemistry due to their versatility and biological activity. The review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring, highlighting the significance of this structural feature in the development of therapeutically valuable compounds (Li Petri et al., 2021).
Oxidation and Environmental Interaction
Research on similar complex organic compounds has explored the mechanisms of oxidation and interaction with the environment, which is crucial for understanding the chemical behavior and potential environmental impact of such compounds (Yokoyama, 2015).
Propriétés
Formule moléculaire |
C22H24N2O6S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H24N2O6S/c1-29-19-6-4-5-17(15-19)7-12-22(26)30-16-21(25)23-18-8-10-20(11-9-18)31(27,28)24-13-2-3-14-24/h4-12,15H,2-3,13-14,16H2,1H3,(H,23,25)/b12-7+ |
Clé InChI |
JYYPSYNMAPZBIT-KPKJPENVSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
SMILES canonique |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



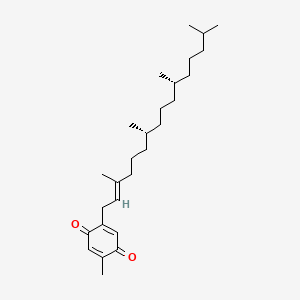
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
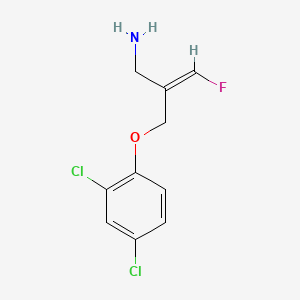
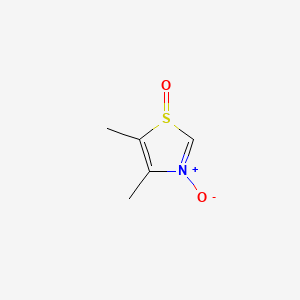

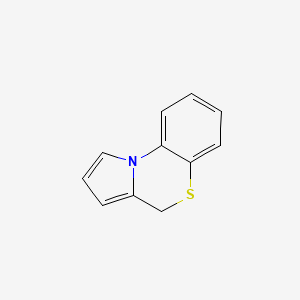
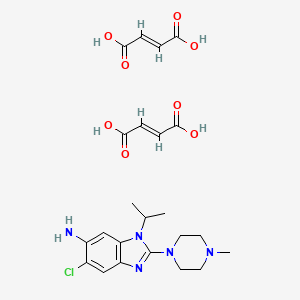

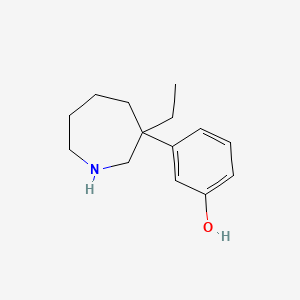
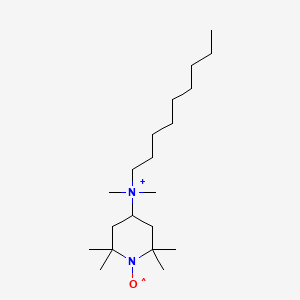
![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)


